molecular formula C17H15ClO4 B563000 Fenofibric-d6 Acid CAS No. 1092484-69-9

Fenofibric-d6 Acid

Cat. No. B563000
M. Wt: 324.79
InChI Key: MQOBSOSZFYZQOK-WFGJKAKNSA-N
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Description

Fenofibric-d6 Acid, also known as FNF acid-d6, is the deuterium labeled Fenofibric acid . It is an active metabolite of fenofibrate and is used together with a proper diet to treat high cholesterol and triglyceride levels in the blood . This may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .


Synthesis Analysis

The synthesis of Fenofibric-d6 Acid involves the use of 2- (4- (4-Chlorobenzoyl)phenoxy)-2- (methyl-d3)propanoic-3,3,3-d3 acid .


Molecular Structure Analysis

The molecular formula of Fenofibric-d6 Acid is C17 D6 H9 Cl O4 . Its molecular weight is 324.79 .


Chemical Reactions Analysis

Fenofibric-d6 Acid is a PPAR activator, with EC50s of 22.4 µM, 1.47 µM, and 1.06 µM for PPARα, PPARγ and PPARδ, respectively . It also inhibits COX-2 enzyme activity, with an IC50 of 48 nM .


Physical And Chemical Properties Analysis

Fenofibric-d6 Acid is a solid substance that is white to off-white in color . It has slight solubility in chloroform and methanol .

Scientific Research Applications

Summary of the Application

Fenofibric Acid, an active metabolite of the hyperlipidemic drug fenofibrate, was found to destabilize the receptor-binding domain (RBD) of the SARS-CoV-2 viral spike protein, inhibiting its binding to the human angiotensin-converting enzyme 2 (hACE2) receptor .

Methods of Application

The researchers used molecular dynamics (MD) simulations to investigate the binding of Fenofibric Acid to the RBD of the SARS-CoV-2 spike protein. They revealed a potential cryptic Fenofibric Acid binding site and performed free energy calculations for different Fenofibric Acid-bound RBD complexes .

Results or Outcomes

The interaction of Fenofibric Acid with the cryptic binding site of RBD alters the conformation of the binding loop of RBD and effectively reduces its binding affinity towards ACE2 .

2. Determination in Human Plasma

Summary of the Application

A sensitive, high-throughput, and economic liquid chromatographic method for the determination of Fenofibric Acid in human plasma was developed and validated .

Methods of Application

Fenofibric Acid with 2-chloro fenofibric acid-d6 (internal standard) was extracted from 100 µL of human plasma by acetonitrile in a single extraction step. The supernatant was injected onto an ACE column and eluted isocratically .

Results or Outcomes

The established calibration curve was linear between 0.05–20 µg mL −1, and the within- and between-day precisions were all below 13% in both LC–MS/MS and LC–UV systems during validation, and accuracies ranged between 91 and 112% .

3. Lipid Regulation

Summary of the Application

Fenofibric Acid is the active moiety of fenofibrate, a drug used for hypercholesterolemia and hypertriglyceridemia to reduce morbidity and mortality associated with cardiovascular disease .

Methods of Application

Fenofibrate is administered orally and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, Fenofibric Acid .

Results or Outcomes

Previous studies, including over 2,600 patients, support the safety and efficacy of a choline salt formulation of Fenofibric Acid (ABT-335, Trilipix; Abbott, North Chicago, IL) as monotherapy or in combination with statins .

4. Chemical Labeling

Summary of the Application

Fenofibric-d6 Acid is used as a labeled version of Fenofibric Acid for various chemical and biochemical applications .

Methods of Application

The labeling of Fenofibric Acid with deuterium (d6) allows it to be tracked and quantified in various chemical reactions and biological systems .

Results or Outcomes

The use of Fenofibric-d6 Acid in scientific research allows for more precise tracking and quantification of Fenofibric Acid in various applications .

Safety And Hazards

Fenofibric-d6 Acid can cause the breakdown of muscle tissue, leading to kidney failure . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661972
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenofibric-d6 Acid

CAS RN

1092484-69-9
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-4′-hydroxybezophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with 1N hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

Fenofibrate (350. g, 0.970 mol) was suspended in 2 L of isopropanol. A solution of NaOH (77.6 g NaOH, 1.94 mol, 2 eq) in 1.8 L of water was added and the mixture heated to reflux for 2.7 hours. The solution was cooled to approximately 4° C. A solution of hydrochloric acid (697.2 g of a 10.03% solution, 69.90 g of HCl, 1.917 mol, 2 eq) was added maintaining the temperature at less than 5° C., and the product crystallized from solution. The crystallization can be optionally seeded with Form I fenofibric acid after approximately 50% of the hydrochloric acid is added. The slurry was warmed to 20° C. and mixed for 0.8 hours. The product was filtered, rinsed with 600 mL of 2:1 water:isopropanol, and then rinsed with 300 mL of water. The product was dried in a vacuum oven at 40° C. with a nitrogen purge for 14 hours, and then dried at 60° C. for 24 hours. The dry weight was 300.6 g, or 97.2% yield. 1H NMR (400 MHz, CD3OD) δ 7.72 (m, 2H), 7.71 (m, 2H), 7.52 (m, 2H), 6.95 (m, 2H), 1.66 (s, 6H); Anal. Calcd. for C17H15ClO4: C, 64.06; H, 4.74; N, Cl, 11.12. Found: C, 63.94; H, 4.64; Cl, 11.13.
Quantity
0.97 mol
Type
reactant
Reaction Step One
Name
Quantity
77.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
97.2%

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-4′-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with IN hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%

Citations

For This Compound
3
Citations
SK Dubey, MS Tomar, AK Patni… - E-Journal of …, 2010 - downloads.hindawi.com
… has been developed and validated using fenofibric d6 acid as internal standard and Waters LC-MS/MS. Negative ions of fenofibric acid and fenofibric d6 acid were detected in multiple …
Number of citations: 11 downloads.hindawi.com
SS Chachad, M Gole, G Malhotra, R Naidu - Clinical therapeutics, 2014 - Elsevier
… The analyte (fenofibric acid) and internal standard (fenofibric D6 acid) were extracted from 100 µL … Fenofibric D6 acid was used as the internal standard. Fenofibric acid and the internal …
Number of citations: 14 www.sciencedirect.com
P Ji-Min, SI Chae, YS Noh, L Seung-Jun… - … Journal of Clinical …, 2019 - search.proquest.com
… Precursor ions of fenofibric acid and fenofibricd6 acid (internal standard) were generated by … Fenofibric acid and fenofibric-d6 acid (internal standard) were detected at transition 316.8 …
Number of citations: 2 search.proquest.com

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